1-Methylpyrazolidin-3-one
Overview
Description
1-Methylpyrazolidin-3-one is a chemical compound with the CAS Number: 10234-80-7 . It has a molecular weight of 100.12 . The IUPAC name for this compound is 1-methylpyrazolidin-3-one . The Inchi Code for this compound is 1S/C4H8N2O/c1-6-3-2-4(7)5-6/h2-3H2,1H3,(H,5,7) .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrazolidin-3-one can be represented by the Inchi Code: 1S/C4H8N2O/c1-6-3-2-4(7)5-6/h2-3H2,1H3,(H,5,7) .Physical And Chemical Properties Analysis
1-Methylpyrazolidin-3-one is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“1-Methylpyrazolidin-3-one” is a chemical compound with the formula C4H8N2O and a molecular weight of 100.12 . It is used in various chemical synthesis processes due to its unique properties .
Visible-Light-Mediated Aerobic Transformation
Researchers have developed a visible-light-induced aerobic oxidation of N1-substituted pyrazolidine-3-one derivatives, which yields the corresponding azomethine imines . This process utilizes the underexplored reactivity of N1-substituted pyrazolidine-3-ones .
Production of Azomethine Imines
The visible-light-induced aerobic oxidation process mentioned above results in the production of azomethine imines . These compounds have various applications in the field of organic chemistry .
[3 + 2] Cycloaddition Reactions
The resulting azomethine imines can be further reacted with ynones in situ under copper-catalyzed [3 + 2] cycloaddition reaction conditions . This yields the corresponding pyrazolo[1,2-a]pyrazoles in good yields .
Production of Pyrazolones
The methodology can be extended to other 1-aryl-substituted pyrazolidinones which undergo endocyclic oxidation . This results in the production of the corresponding pyrazolones as single products .
Biological Activities
Dinitrogen-fused analogues derived from N, N′-cyclic azomethine imines have been proven to display a range of biological activities . These include inhibition of human phosphodiesterase, inhibition of COX-2, anti-Alzheimer, and insecticidal activity .
Safety and Hazards
The safety information for 1-Methylpyrazolidin-3-one includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Mechanism of Action
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
Biochemical pathways are interconnected pathways of biochemical reactions within living cells through which building blocks or compounds necessary for cellular functioning are assembled (anabolism) or energy and matter are produced by breaking down biomolecules (catabolism) .
properties
IUPAC Name |
1-methylpyrazolidin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6-3-2-4(7)5-6/h2-3H2,1H3,(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZWEWZMYSBQME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331365 | |
Record name | 1-methylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10234-80-7 | |
Record name | 1-methylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyrazolidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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